molecular formula C13H22O5 B13115432 tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13115432
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-NXEZZACHSA-N
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Description

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 2-[(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m1/s1

InChI Key

JEFQIIXBSQLRTF-NXEZZACHSA-N

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Oxidation Using Polymer-Supported TEMPO Catalyst

A patented and industrially favored method utilizes polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalytic oxidant. This method offers advantages in temperature control, safety, and product purity.

Process details:

  • The hydroxymethyl precursor is dissolved in an appropriate solvent (e.g., dichloromethane or methyl sulfoxide) with a base added.
  • A secondary oxidant (such as sodium hypochlorite, NaClO) and potassium bromide (KBr) are introduced gradually to control the oxidation rate.
  • Polymer-supported TEMPO catalyst is added slowly under controlled low temperatures, typically between -20 °C and -5 °C, preferably -15 °C to -5 °C.
  • The reaction proceeds with minimal heat release, preventing overoxidation to carboxylic acid.
  • The aldehyde product precipitates as a solid, facilitating isolation by filtration.
  • Recrystallization from normal heptane or similar solvents yields the product with purity >97% (GC analysis) and high optical activity.

Advantages:

  • Avoids use of toxic reagents like oxalyl chloride and dimethyl sulfoxide (Swern oxidation).
  • Easier temperature control and scalability.
  • High yield and purity of solid aldehyde intermediate.
  • Reduced environmental and economic impact.

Traditional Swern Oxidation (Less Preferred Industrially)

  • The hydroxymethyl precursor is oxidized using oxalyl chloride and dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C).
  • This method is effective but involves handling toxic reagents and requires stringent temperature control.
  • The product is typically obtained as a liquid with lower purity (75–90% by GC).
  • Industrial scale-up is challenging due to safety and cost issues.

Alternative TEMPO/NaClO/KBr Oxidation (Homogeneous Catalyst)

  • Similar to polymer-supported TEMPO but using free TEMPO in solution.
  • Reaction is exothermic with sharp heat release, making temperature control difficult.
  • Risk of overoxidation to carboxylic acid byproducts.
  • Product is liquid, complicating purification and stability.
  • Less economically favorable for large-scale production.

Detailed Reaction Conditions and Yields

Parameter Polymer-Supported TEMPO Method Swern Oxidation Homogeneous TEMPO Oxidation
Catalyst Polymer-supported TEMPO (immobilized) None (oxalyl chloride/DMSO) TEMPO (soluble)
Oxidant NaClO + KBr Oxalyl chloride + DMSO NaClO + KBr
Temperature -20 to -5 °C (preferably -15 to -5 °C) -78 °C Ambient to low temp (exothermic)
Product State Solid, easily isolated Liquid Liquid
Purity (GC) >97% 75–90% Variable, risk of overoxidation
Yield High, suitable for scale-up Moderate Moderate to low
Safety & Environmental Impact Low (less toxic reagents, less waste) High (toxic reagents) Moderate
Industrial Suitability High Low Moderate

Research Findings and Industrial Significance

  • The polymer-supported TEMPO method is favored for industrial production due to its operational simplicity, safety, and product quality.
  • The aldehyde intermediate prepared by this method is a key building block for synthesizing statins like pitavastatin, ensuring high optical purity critical for biological activity.
  • The solid-state form of the product improves storage stability and handling compared to liquid forms obtained by other methods.
  • The method enables large-scale production with consistent quality, addressing the limitations of traditional oxidation techniques.

Chemical Reactions Analysis

Oxidation of Hydroxymethyl Precursor

The primary route to synthesize tert-butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves oxidizing its hydroxymethyl precursor, tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This reaction employs polymer-supported TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst under optimized conditions :

Reaction Conditions

ParameterValue/Detail
Oxidizing agent Sodium hypochlorite (NaOCl)
Catalyst TEMPO immobilized on inorganic carriers
Solvent Dichloromethane or chloroform
Co-oxidant Potassium bromide (KBr)
Base Sodium bicarbonate (NaHCO₃)
Temperature -20°C to -5°C (optimal: -15°C to -5°C)
Reaction time 2–4 hours

Key Findings :

  • The polymer-supported TEMPO minimizes side reactions (e.g., over-oxidation to carboxylic acid derivatives) and enhances recyclability .

  • Yield : >90% purity (GC analysis) with <3% residual hydroxymethyl precursor .

  • Crystallization in n-heptane yields a stable crystalline form (melting point: 86–88°C) .

Reductive Amination

The formyl group undergoes reductive amination to introduce aminoethyl side chains, critical for synthesizing intermediates in rosuvastatin production :

Reagents :

  • Amine source : Ethylamine or tert-butyl carbamate.

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol or ethanol.

Key Product :

  • tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate ( ).

Stability Under Acidic/Basic Conditions

The compound’s stability is influenced by its dioxane ring and tert-butyl ester :

ConditionStability Profile
Acidic (pH < 3) Partial hydrolysis of the ester group.
Basic (pH > 10) Degradation of the dioxane ring observed.
Thermal Stable up to 150°C (no decomposition) .

Comparative Analysis of Synthetic Routes

The table below compares oxidation methods for synthesizing the formyl derivative:

MethodCatalystPurity (%)Yield (%)Scalability
TEMPO/NaOCl/KBr Polymer-TEMPO97–9985–90Industrial
Swern oxidation DMSO/oxalyl90–9270–75Lab-scale
TEMPO-free NaOCl/KBr85–8860–65Limited

Takeaways :

  • Polymer-supported TEMPO offers superior yield and purity for large-scale production .

  • Swern oxidation is less economical due to hazardous byproducts (e.g., dimethyl sulfide) .

Scientific Research Applications

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemical Differences

tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
  • CAS No.: 191917-91-6 .
  • Molecular Formula: C₁₄H₂₇NO₄.
  • Key Differences: Replaces the formyl group with a 2-aminoethyl substituent. Applications: Serves as a precursor for hybrid α,α-difluorophenylacetamide-statin derivatives with antiplasmodial and trypanocidal activity . Synthesis: Achieved via catalytic hydrogenation of nitrile precursors (e.g., using Raney-Ni/H₂), yielding 99% crude product .
tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
  • CAS No.: 125971-94-0 .
  • Molecular Formula: C₁₄H₂₃NO₄.
  • Key Differences: Contains a cyanomethyl group instead of formyl. Applications: Intermediate in statin synthesis; the nitrile group can be reduced to amine or hydrolyzed to carboxylic acid . Physical Properties: Melting point 65–70°C, lower than the formyl analogue due to reduced polarity .
tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
  • CAS No.: 124655-09-0 .
  • Stereochemistry : (4R,6S) configuration vs. (4R,6R) in the target compound.
  • Key Differences :
    • Hydroxymethyl substituent at C6 with inverted stereochemistry.
    • Applications : Diastereomer used in chiral derivatization; impacts drug activity and metabolic pathways .
Physical Properties
Compound Melting Point (°C) Solubility Stability
Formyl derivative 126–128 (related) Low in water Sensitive to oxidation
Aminoethyl derivative Not reported Soluble in DMF Stable under inert atmosphere
Cyanomethyl derivative 65–70 Moderate in CH₂Cl₂ Hygroscopic

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate?

The compound is typically synthesized via multi-step pathways involving:

  • Step 1 : Protection of hydroxyl groups using acetyl or cyanomethyl groups under basic conditions (e.g., pyridine/acetyl chloride) .
  • Step 2 : Cyclization reactions with catalysts like copper(II) chloride or tetrabutylammonium bromide to form the dioxane ring .
  • Step 3 : Introduction of the formyl group via oxidation or selective deprotection, often using mild acidic conditions (e.g., HCl) .

Q. Key Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureYieldPurity (Method)
1Pyridine, AcClTHF0–25°C89%99.2% (HPLC)
2CuCl₂, TBABDCM40°C76%99.5% (GC)
3HCl, H₂O₂MeOHRT92%99.8% (NMR)

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., coupling constants for (4R,6R) configuration) .
  • X-ray Crystallography : Resolves absolute stereochemistry, as shown in crystal data (space group P21, β = 108.6°) .
  • HPLC/GC : Quantify purity (>99% achievable with gradient elution) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 270.34) .

Q. What are the critical intermediates in its synthesis?

Key intermediates include:

  • tert-Butyl 2-((4R,6S)-6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 154026-98-9), used for functional group interconversion .
  • tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 125971-94-0), a precursor for formyl group introduction .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during scale-up synthesis?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (4R,6R)-configured intermediates) to avoid racemization .
  • Low-Temperature Conditions : Minimize epimerization during formylation (e.g., −20°C for oxidation steps) .
  • Crystallization Control : Selective crystallization from ethanol/water mixtures to isolate desired diastereomers .

Q. How to resolve contradictions in reaction yields under varying solvent systems?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields (e.g., 89% vs. 76% in THF) .
  • Catalyst Compatibility : Tetrabutylammonium bromide increases regioselectivity in dioxane ring formation compared to TBAT .
  • Scale-Dependent Effects : Reduced yields at >10 mmol scales due to heat dissipation issues; optimized stirring rates mitigate this .

Q. What strategies enable selective functionalization of the formyl group without side reactions?

  • Protection-Deprotection : Temporarily convert the formyl group to a stable acetal using ethylene glycol/H⁺ .
  • Reductive Amination : Use NaBH₃CN to selectively convert the formyl group to an amine without affecting ester functionalities .
  • Grignard Additions : Controlled addition of organomagnesium reagents at −78°C to avoid over-addition .

Q. How to address discrepancies in stereochemical assignments between NMR and X-ray data?

  • NOESY Experiments : Correlate spatial proximity of protons (e.g., H-4 and H-6 in the dioxane ring) to confirm relative configuration .
  • Density Functional Theory (DFT) : Compare calculated vs. experimental NMR shifts to validate assignments .
  • Single-Crystal XRD : Resolves absolute configuration unambiguously, as demonstrated in monoclinic crystal systems (e.g., P21) .

Data Contradiction and Resolution

Q. Why do HPLC purity results sometimes conflict with NMR integration values?

  • Impurity Origin : Residual solvents (e.g., DCM) or byproducts (e.g., de-esterified acids) may co-elute in HPLC but remain undetected in NMR .
  • Resolution : Use orthogonal methods (e.g., GC-MS for volatile impurities, LC-MS for non-volatiles) .

Q. How to interpret conflicting melting points reported for this compound?

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) result in melting point variations (65–70°C vs. 72°C) .
  • Purification Method : Recrystallization from hexane/ethyl acetate yields higher-melting polymorphs .

Methodological Best Practices

  • Stereochemical Analysis : Always combine NMR (for relative configuration) and XRD (for absolute configuration) .
  • Scale-Up Protocols : Prioritize solvent systems with high thermal stability (e.g., DMF over THF) and automated temperature control .
  • Functional Group Reactivity : Pre-screen protecting groups (e.g., acetyl vs. TBS) to avoid unwanted side reactions during formylation .

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